molecular formula C25H30NOPS B14756932 [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14756932
M. Wt: 423.6 g/mol
InChI Key: LXWTWAWYYSDHRN-ACSYHNTCSA-N
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Description

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry for its ability to induce chirality in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral amine and the diphenylphosphino compound.

    Formation of the Sulfinamide: The chiral amine is reacted with a sulfinyl chloride under controlled conditions to form the sulfinamide.

    Phosphine Addition: The diphenylphosphino group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the reactions in a controlled environment.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the enantiomeric purity and chemical stability of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The phosphine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Produced via reduction reactions.

    Substituted Phosphines: Resulting from substitution reactions.

Scientific Research Applications

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs that require high enantiomeric purity.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves:

    Chiral Induction: The compound induces chirality in the substrate through its chiral center.

    Coordination Chemistry: The diphenylphosphino group coordinates with metal catalysts, facilitating various catalytic cycles.

    Molecular Targets: The compound targets specific substrates, enabling selective reactions.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfonamide
  • [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinylamine

Uniqueness

[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific chiral configuration and the presence of both the diphenylphosphino and sulfinamide groups. This combination allows for highly selective and efficient asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds.

Properties

Molecular Formula

C25H30NOPS

Molecular Weight

423.6 g/mol

IUPAC Name

(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C25H30NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-20H,1-5H3/t20-,29-/m1/s1

InChI Key

LXWTWAWYYSDHRN-ACSYHNTCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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